4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine to form a Schiff base, followed by cyclization with thiosemicarbazide under acidic conditions to yield the triazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
4-((4-(Benzyloxy)benzylidene)amino)phenol: Known for its solvatochromic properties and applications in organic electronics.
4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol: Exhibits antimicrobial and antioxidant activities.
Compared to these compounds, 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
Molecular Formula |
C23H20N4O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20N4O2S/c1-28-21-14-18(12-13-20(21)29-16-17-8-4-2-5-9-17)15-24-27-22(25-26-23(27)30)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,30)/b24-15+ |
InChI Key |
MNAVICLDNOSQGO-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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